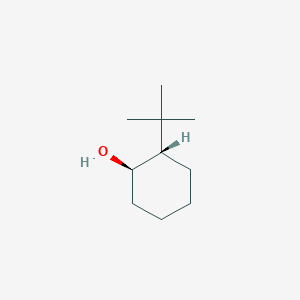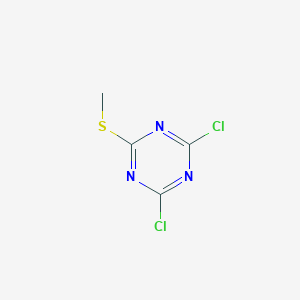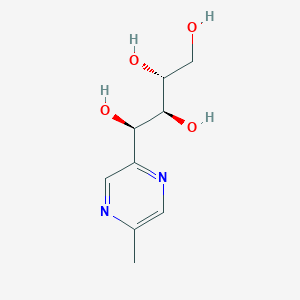
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol, also known as D-mannitol, is a sugar alcohol that is commonly used in the pharmaceutical industry as an excipient. It is a white crystalline powder that is odorless and has a sweet taste. D-mannitol is widely used in the formulation of various drugs due to its excellent physicochemical properties, such as solubility, stability, and low toxicity.
Mechanism of Action
The mechanism of action of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol as an osmotic agent is based on the principles of osmosis. When (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is administered intravenously, it enters the bloodstream and is distributed throughout the body. It then crosses the blood-brain barrier and enters the brain tissue. Once inside the brain tissue, (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol draws water out of the cells, thereby reducing the volume of the brain tissue and the pressure inside the skull.
Biochemical and Physiological Effects
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has several biochemical and physiological effects on the body. It is a non-metabolizable sugar alcohol that is excreted unchanged in the urine. It does not affect the blood glucose levels and is therefore safe for use in diabetic patients. (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol also has a diuretic effect, which can help to reduce fluid overload in patients with heart failure or renal failure.
Advantages and Limitations for Lab Experiments
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has several advantages as a laboratory reagent. It is readily available, inexpensive, and has a long shelf-life. It is also easy to handle and has a low toxicity. However, (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has some limitations as a laboratory reagent. It is hygroscopic and can absorb moisture from the air, which can affect its stability and accuracy. It also has a low solubility in some solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol. One area of research is the development of new formulations of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol in the brain and its potential use in the treatment of other neurological disorders. Additionally, the use of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol as a cryoprotectant for the preservation of cells and tissues is an area of growing interest in the field of biotechnology.
Synthesis Methods
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol can be synthesized by the hydrogenation of fructose or the reduction of mannose. The hydrogenation of fructose is the most common method for the industrial production of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol. The process involves the reaction of fructose with hydrogen gas in the presence of a catalyst, such as Raney nickel or palladium on carbon. The reaction produces (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol and water as by-products.
Scientific Research Applications
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has been extensively studied for its various scientific research applications. One of the most important applications of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is in the field of neurology. (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is used as an osmotic agent to reduce intracranial pressure in patients with traumatic brain injury or cerebral edema. It works by drawing water out of the brain tissue, thereby reducing the pressure inside the skull.
properties
CAS RN |
13532-06-4 |
|---|---|
Product Name |
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1 |
InChI Key |
ZHCOCLGEHTXBQU-IWSPIJDZSA-N |
Isomeric SMILES |
CC1=CN=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CC1=CN=C(C=N1)C(C(C(CO)O)O)O |
Canonical SMILES |
CC1=CN=C(C=N1)C(C(C(CO)O)O)O |
synonyms |
2-METHYL-6-ARABOTETRAHYDROXYBUTYLPYRAZINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



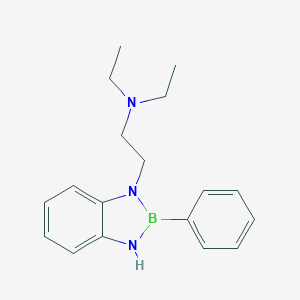
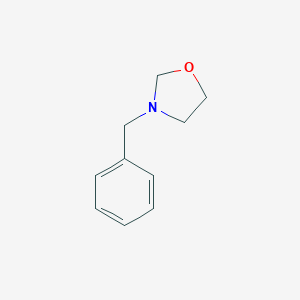
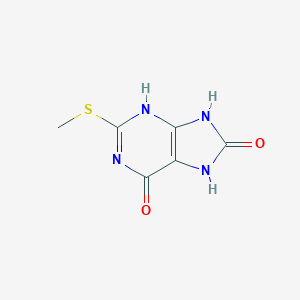
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)



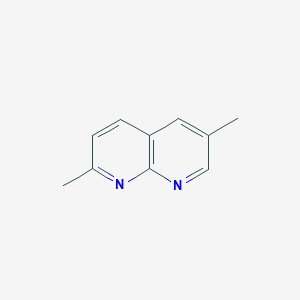


![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)
